molecular formula C17H18O3 B11847770 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one CAS No. 84466-80-8

3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one

Cat. No.: B11847770
CAS No.: 84466-80-8
M. Wt: 270.32 g/mol
InChI Key: ACGOCZRLBYATQI-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 4-methoxybenzaldehyde with acetophenone, followed by a series of reduction and oxidation steps to introduce the hydroxy and methyl groups at the appropriate positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and continuous flow systems can be employed to ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of 3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one.

    Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-ol.

    Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The aromatic rings can participate in π-π interactions, further modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzaldehyde: Shares the hydroxy and methoxy functional groups but lacks the aliphatic chain.

    4-Hydroxy-3-methoxycinnamic acid: Contains similar aromatic substitution but has a different aliphatic structure.

    3-Hydroxy-3-(4-hydroxyphenyl)-2-methyl-1-phenylpropan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

84466-80-8

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one

InChI

InChI=1S/C17H18O3/c1-12(16(18)13-6-4-3-5-7-13)17(19)14-8-10-15(20-2)11-9-14/h3-12,17,19H,1-2H3

InChI Key

ACGOCZRLBYATQI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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